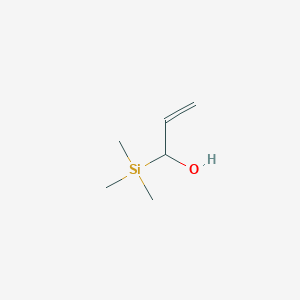

(1-Hydroxyallyl)trimethylsilane

説明

Significance of Organosilicon Compounds in Synthetic Methodologies

Organosilicon compounds have become indispensable in organic synthesis, serving a multitude of roles that extend far beyond their initial use as simple protecting groups. organic-chemistry.orgnrochemistry.com They are integral as synthetic intermediates, building blocks for complex molecules, and even as catalysts in various chemical reactions. organic-chemistry.org The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and its ability to stabilize adjacent positive charge (the β-silicon effect), grant these compounds distinct reactivity. thieme-connect.de This has led to their widespread application in materials science, medicinal chemistry, and the synthesis of biologically active small molecules. thieme-connect.dewikipedia.orgyoutube.com The ability to fine-tune the steric and electronic properties of organosilicon reagents by modifying the substituents on the silicon atom allows for a high degree of control over chemical reactions. organic-chemistry.org

The Unique Reactivity Profile of Allylic Alcohols

Allylic alcohols are a fundamentally important class of organic compounds, prized for their versatile reactivity. nih.gov The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, such as in stereoselective epoxidations. wikipedia.org Furthermore, allylic alcohols are precursors to a wide array of other functional groups. They can be readily converted to alkyl halides, esters, and can participate in transition metal-catalyzed reactions like the Tsuji-Trost reaction. labshake.comnumberanalytics.com The ability to undergo reactions such as the Mitsunobu reaction further highlights their synthetic utility, allowing for the stereospecific introduction of various nucleophiles. nih.gov

Role of the Trimethylsilyl (B98337) Moiety in Directing Reactivity and Selectivity in Allylic Systems

The trimethylsilyl (TMS) group in allylic systems, such as in (1-Hydroxyallyl)trimethylsilane, plays a crucial role in controlling the regioselectivity and stereoselectivity of reactions. nih.govmasterorganicchemistry.com This control is largely attributed to the β-silicon effect, where the silicon atom stabilizes a developing positive charge at the β-position. This effect is harnessed in reactions like the Hosomi-Sakurai reaction, a Lewis acid-catalyzed allylation of various electrophiles. nih.govucla.edu The TMS group can also function as a bulky steric director, influencing the facial selectivity of approaching reagents. Moreover, in reactions like the Peterson olefination, the hydroxysilane intermediate, of which this compound is an example, can be stereoselectively eliminated to form either the (E) or (Z)-alkene. organic-chemistry.orgnrochemistry.comlabshake.com

Overview of the Research Landscape of this compound

While extensive research has been conducted on the broader classes of allylsilanes and allylic alcohols, dedicated studies focusing specifically on this compound are less common. chemicalbook.comalfa-chemistry.com Its significance is often highlighted within the context of fundamental synthetic transformations where it serves as a key intermediate. The primary areas of research involving this compound are the Peterson olefination and the Brook rearrangement.

In the Peterson olefination , this compound represents the crucial β-hydroxysilane intermediate. Research in this area focuses on the diastereoselective synthesis of this intermediate and its subsequent stereospecific elimination to furnish alkenes with defined geometry. The choice of acidic or basic conditions for the elimination step allows for the selective formation of either the trans or cis alkene from the same diastereomeric precursor. youtube.comlabshake.com

The Brook rearrangement is another area where this compound and its derivatives are of significant interest. This reaction involves the intramolecular migration of the silyl (B83357) group from a carbon to an oxygen atom. wikipedia.orgnih.govnih.gov For this compound, this would be a organic-chemistry.orglabshake.com-Brook rearrangement. The driving force for this rearrangement is the formation of the thermodynamically more stable silicon-oxygen bond. nih.gov Research has explored the factors influencing this rearrangement, such as the nature of the base used and the substituents on the silicon and carbon atoms. wikipedia.orgnih.gov

The following tables summarize key findings from research on reactions where this compound or structurally similar compounds play a pivotal role.

An in-depth examination of the synthetic strategies employed to produce this compound and its related derivatives reveals a diverse array of chemical transformations. These methodologies are crucial for accessing this versatile class of organosilicon compounds, which serve as valuable intermediates in organic synthesis. The formation of the key carbon-silicon bond in an allylic alcohol framework, as well as the stereocontrolled introduction of chirality, are central challenges addressed by these synthetic routes.

Structure

3D Structure

特性

IUPAC Name |

1-trimethylsilylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-6(7)8(2,3)4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLGXBVGDKCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403089 | |

| Record name | (1-HYDROXYALLYL)TRIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-68-0 | |

| Record name | (1-HYDROXYALLYL)TRIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95061-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydroxyallyl Trimethylsilane and Its Derivatives

The synthesis of (1-hydroxyallyl)trimethylsilane, a specific α-hydroxyallylsilane, and its derivatives relies on strategic chemical reactions that construct the core structure and control its stereochemistry. These methods range from direct additions to allylic systems to sophisticated catalytic enantioselective transformations.

Reactivity and Transformation Pathways of 1 Hydroxyallyl Trimethylsilane

Allylation Reactions

Allylation reactions are fundamental carbon-carbon bond-forming processes that introduce an allyl group into a molecule. (1-Hydroxyallyl)trimethylsilane and related compounds serve as key reagents in several distinct types of allylation reactions.

Palladium-Catalyzed Amphiphilic Allylations

Palladium catalysis enables the site-selective direct allylation of arenes with allylic substrates. escholarship.org In this context, an arylsilver(I) species, formed through a concerted metalation-deprotonation pathway, can transfer the aryl moiety to an allylpalladium(II) intermediate. escholarship.org This intermediate is generated from the oxidative addition of an allylic compound to a Pd(0) complex. escholarship.org Subsequent reductive elimination yields the final allyl-aryl coupled product. escholarship.org While direct examples using this compound are specific, the broader principle involves the generation of an electrophilic allylpalladium complex that reacts with a nucleophilic partner.

Electrophilic Allylation of Soft Nucleophiles

In certain reaction manifolds, the allyl group of an allylsilane can act as an electrophile. For instance, palladium-catalyzed reactions of trimethylsilyl (B98337) enol ethers with aryl halides can be achieved with regiocontrol. nih.gov The optimal catalyst system for such transformations often involves a combination of Pd₂(dba)₃ and tri-tert-butylphosphine. nih.gov This methodology is effective with a range of aryl halides, including iodides, bromides, and chlorides. nih.gov

Nucleophilic Allylation of Carbonyl Compounds (Aldehydes, Aldimines)

The addition of an allyl group from an organosilane reagent to a carbonyl compound is a widely used method for synthesizing homoallylic alcohols. wikipedia.org This reaction was first reported in 1876 using an allylzinc reagent. wikipedia.org The development of catalytic enantioselective methods, often employing a chiral Lewis acid catalyst in conjunction with an allyltrimethylsilane (B147118), has significantly expanded the utility of this transformation. wikipedia.org

Alkoxyallylsiletanes, which are structurally related to this compound, demonstrate high chemo- and diastereoselectivity in carbonyl allylsilylations. nih.gov These reagents react efficiently with substrates like salicylaldehydes and glyoxylic acids. nih.gov The proposed mechanism involves an initial exchange of the alkoxy group on the silicon with a hydroxyl group on the substrate, followed by the intramolecular allylation of a nearby carbonyl group activated by the Lewis acidic siletane. nih.gov This allows for the selective monoallylation of compounds containing multiple reactive carbonyl groups. nih.gov

Table 1: Examples of Nucleophilic Allylation of Carbonyl Compounds This table is illustrative and based on the general reactivity of allylsilanes.

| Substrate | Reagent | Product Type |

|---|---|---|

| Aldehyde | Allyltrimethylsilane | Homoallylic Alcohol |

| Ketone | Allyltrimethylsilane | Homoallylic Alcohol |

| Salicylaldehyde | Alkoxyallylsiletane | ortho-Allylated Salicylaldehyde |

α-Selective Coupling Reactions with Aldehydes Mediated by Trimethylsilyl Chloride

The stereochemical outcome of allylation reactions involving aldehydes can be highly dependent on the substrate and reagents. For example, the reaction of α-methyl-β-hydroxy aldehydes with (Z)-crotyltrifluorosilane can produce anti,anti-dipropionate stereotriads with high selectivity. nih.govscispace.com This stereocontrol is believed to arise from a bicyclic transition state where the silane (B1218182) is covalently bound to the β-hydroxyl group of the aldehyde, facilitating an intramolecular transfer of the crotyl group. nih.govscispace.com Interestingly, 2,3-anti- and 2,3-syn-α-methyl-β-hydroxy aldehydes show stereodivergent behavior in these reactions. nih.govscispace.com

Iridium-Catalyzed Asymmetric Cascade Allylation Reactions

Iridium catalysts have emerged as powerful tools for asymmetric allylation reactions. An elegant example is the iridium-catalyzed asymmetric cascade allylation/retro-Claisen reaction of β-diketones, which produces functionalized chiral 3-hydroxymethyl pentenal derivatives in good yields and with excellent enantioselectivities. nih.govacs.org Iridium complexes can also catalyze the double allylation of sodium sulfide, yielding chiral C₂-symmetric bis(1-substituted-allyl)sulfanes. rsc.org Furthermore, iridium-(P,olefin) phosphoramidite (B1245037) complexes have been used for the enantioselective allyl-allylsilane cross-coupling between racemic branched allylic alcohols and allylsilanes, providing a route to chiral 1,5-dienes. illinois.edu

Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of organosilicon reagents, often referred to as the Hiyama coupling, is an efficient method for forming carbon-carbon bonds. cam.ac.ukorganic-chemistry.org This reaction offers several advantages, including the use of stable and less toxic organosilane reagents, mild reaction conditions, and retention of stereochemistry. cam.ac.ukorganic-chemistry.org The reaction typically requires an activating agent, such as a fluoride (B91410) source or a base, to generate a more reactive pentavalent silicon intermediate. organic-chemistry.org

The scope of the Hiyama coupling is broad, encompassing the reaction of aryl, alkenyl, or alkyl halides with various organosilanes. organic-chemistry.org While there are limited examples using simple trimethylsilanes, the use of organo[2-(hydroxymethyl)phenyl]dimethylsilanes allows for cross-coupling with allylic and benzylic carbonates without an external activator. organic-chemistry.org The development of new ligands and reaction conditions continues to expand the utility of silicon-based cross-coupling reactions. nih.gov For instance, phosphine (B1218219) oxides have been identified as effective and inexpensive ligands for the coupling of potassium silanolates with aryl bromides. gelest.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Arylsilver(I) |

| Allylpalladium(II) |

| Trimethylsilyl enol ether |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Tri-tert-butylphosphine |

| Allylzinc |

| Allyltrimethylsilane |

| Alkoxyallylsiletane |

| Salicylaldehyde |

| Glyoxylic acid |

| Phenylglyoxylic acid |

| (Z)-Crotyltrifluorosilane |

| Iridium |

| Sodium sulfide |

| Phosphine oxide |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by various nucleophiles through substitution reactions. These transformations often proceed via pathways involving carbocation intermediates.

This compound can undergo direct nucleophilic substitution through an SN1-type mechanism. researchgate.net In this pathway, the first and rate-determining step is the departure of the leaving group—in this case, the hydroxyl group, which typically leaves as water after protonation—to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This process is considered unimolecular because the rate of the reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com The planar carbocation is then rapidly attacked by a nucleophile from either face, which can lead to a mixture of stereoisomeric products if the carbon is a stereocenter. masterorganicchemistry.comyoutube.com The direct substitution of alcohols is an attractive process as it generates water as the only byproduct, which aligns with the principles of green chemistry. researchgate.net

Key Features of the SN1 Reaction:

Rate Law: Rate = k[Substrate] masterorganicchemistry.comyoutube.com

Mechanism: Two-step process involving a carbocation intermediate. youtube.com

Stereochemistry: Leads to a mixture of retention and inversion at a chiral center. masterorganicchemistry.com

Substrate Preference: Favored for tertiary and secondary substrates that can form stable carbocations. masterorganicchemistry.com

To facilitate the departure of the hydroxyl group, which is inherently a poor leaving group, Lewis acids are often employed as catalysts. researchgate.net A Lewis acid can coordinate to the oxygen atom of the hydroxyl group, making it a better leaving group and promoting the formation of the allylic carbocation. researchgate.net This activation lowers the energy barrier for the C-O bond cleavage. researchgate.net Various Lewis acids can be utilized to catalyze these dehydrative substitution reactions.

Table 2: Examples of Lewis Acids in Alcohol Substitution

| Lewis Acid | Function | Reference |

|---|---|---|

| Gallium(III) triflate (Ga(OTf)₃) | Activates propargyl alcohols for substitution. | researchgate.net |

| Boron trifluoride (BF₃) | Promotes Friedel-Crafts alkylation of arenes with alcohols. | N/A |

The stability of the carbocation intermediate is a paramount factor governing the outcome of SN1 reactions. In the case of this compound, the carbocation formed upon loss of the hydroxyl group is an allylic carbocation. This intermediate is resonance-stabilized, with the positive charge delocalized over two carbon atoms.

Furthermore, the trimethylsilyl group at the C1 position provides additional stabilization through a phenomenon known as the β-silicon effect or σ-π conjugation. nih.gov The silicon-carbon σ-bond can overlap with the empty p-orbital of the adjacent carbocation, further delocalizing the positive charge and significantly stabilizing the intermediate. nih.gov This enhanced stability not only accelerates the rate of the SN1 reaction but also dictates the regioselectivity of the nucleophilic attack, favoring the formation of products where the nucleophile adds to the carbon atom that can best support the positive charge.

Rearrangement Reactions

Rearrangement reactions involve the migration of a group (such as an alkyl, aryl, or hydride) from one atom to another within the same molecule, leading to a structural isomer of the original molecule. thermofisher.com Reactions that proceed through carbocation intermediates, such as the SN1 reaction of this compound, are often accompanied by rearrangements if a more stable carbocation can be formed. masterorganicchemistry.com

For organosilicon compounds like this compound, specific types of rearrangements are possible. One such example is the Brook rearrangement , which involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen. Another relevant transformation is the Overman rearrangement , which converts allylic alcohols into allylic amines via the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org While not a direct rearrangement of the starting alcohol, it represents a key transformation pathway for this class of compounds. organic-chemistry.org The propensity for rearrangement is dependent on the substrate structure and the reaction conditions, with the driving force typically being the formation of a more stable intermediate or product. masterorganicchemistry.comlibretexts.org

Wittig Rearrangements of Hydroxyallyl Silanes

The Wittig rearrangement, a transformation of ethers into alcohols, can occur via scripps.edunih.gov or nih.govwikipedia.org-sigmatropic shifts. In the context of derivatives of this compound, such as its corresponding ethers, these rearrangements are competitive processes. scripps.eduwikipedia.org The scripps.edunih.gov-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org The stability of the generated radical intermediate plays a crucial role in the success of the reaction. scripps.edu The migratory aptitude follows the order of radical stability, with benzyl (B1604629) and allyl groups showing a high propensity for migration. nih.govorganic-chemistry.org

For α-alkoxysilanes, the scripps.edunih.gov-Wittig rearrangement can compete with a scripps.eduorganic-chemistry.org-shift, leading to different product outcomes. nih.gov The stereoselectivity of the scripps.edunih.gov-Wittig rearrangement is a key feature, often proceeding with inversion of configuration at the lithium-bearing carbon and retention at the migrating center. organic-chemistry.orgelsevierpure.com However, the presence of the silyl group can influence the stereochemical course of the reaction.

A notable example involves a substrate bearing a trimethylsilyl group, where the scripps.edunih.gov-Wittig rearrangement proceeds with high diastereoselectivity. This highlights the directing effect of the silyl group in these transformations.

| Substrate | Rearrangement Type | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

| O-TBDPS ether with TMS group | scripps.edunih.gov-Wittig | HO-TMS substituted product | 60 | >98:2 | scripps.edu |

The competition between the scripps.edunih.gov and nih.govwikipedia.org-Wittig rearrangements is highly dependent on the reaction temperature. Lower temperatures generally favor the concerted nih.govwikipedia.org-sigmatropic rearrangement, which allows for the synthesis of homoallylic alcohols with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org

Brook Rearrangement in Organosilicon Chemistry

The Brook rearrangement is a characteristic reaction of α-silyl carbinols like this compound, involving the intramolecular migration of a silyl group from carbon to an oxygen anion. organic-chemistry.orgwikipedia.org This process is typically initiated by deprotonation of the hydroxyl group with a base, forming an alkoxide. organic-chemistry.org The driving force for this rearrangement is the formation of a strong silicon-oxygen bond. organic-chemistry.org

The mechanism proceeds through a pentacoordinate silicon intermediate, with the rearrangement occurring with retention of configuration at the silicon center and inversion at the carbon center. wikipedia.org The nature of the substituents on the silicon and carbon atoms, as well as the reaction conditions, can influence the rate and equilibrium of the rearrangement. organic-chemistry.org Electron-withdrawing groups on the carbon atom can facilitate the rearrangement. organic-chemistry.org

While the classic Brook rearrangement is a scripps.edunih.gov-migration, longer-range silyl migrations, such as scripps.eduorganic-chemistry.org-Brook rearrangements, have also been observed, particularly in systems with unique steric and electronic properties. nih.gov The reverse reaction, known as the retro-Brook rearrangement, where the silyl group migrates from oxygen to carbon, is also possible. organic-chemistry.org

| Rearrangement Type | Substrate Type | Key Features | Ref. |

| scripps.edunih.gov-Brook Rearrangement | α-Silyl carbinols | Base-catalyzed, formation of a strong Si-O bond, proceeds via a pentacoordinate silicon intermediate. | organic-chemistry.orgwikipedia.org |

| scripps.eduorganic-chemistry.org-Brook Rearrangement | Geminal bis(silyl) homoallylic alcohol | Promoted by unique steric and electronic effects of the bis(silyl) group. | nih.gov |

Metal-Catalyzed Isomerization and Condensation Reactions

Transition metals can catalyze the isomerization of allylic alcohols like this compound to their corresponding enols or enolates, which can then participate in subsequent condensation reactions.

Tandem Allylic Alcohol Isomerization-Aldol Condensation

In the presence of suitable transition metal catalysts, this compound can be isomerized to its corresponding silyl enol ether. This in situ generated enolate equivalent can then be trapped by an aldehyde in a tandem aldol (B89426) condensation reaction. Gold-catalyzed hydrosilyloxylation of alkynes can also generate enol silyl ethers that undergo tandem aldol reactions. nih.gov

Transition-Metal-Mediated Enol Formation

Rhodium(I) complexes have been shown to be effective catalysts for the isomerization of allylic alcohols. acs.org This process allows for the regioselective formation of trimethylsilyl enol ethers from β-trimethylsilylallyl alcohols. acs.org The resulting enol silyl ethers are versatile intermediates for various carbon-carbon bond-forming reactions.

Radical-Mediated Transformations

Radical reactions provide another avenue for the transformation of this compound and its derivatives, leading to the formation of complex molecular architectures.

α-Ketenyl Radical Chemistry and 1-Hydroxyallyl Radical Intermediates

Recent studies have shown that a radical-mediated Brook rearrangement can be initiated through photocatalysis. nih.gov In this process, a photolabile N-O bond homolysis generates a radical that can add to an alkene. The resulting radical intermediate can then undergo a Brook-type rearrangement. While not directly involving an α-ketenyl radical, this demonstrates the potential for radical-initiated silyl migrations in related systems. This transformation allows for the one-pot conversion of alkenes into 1,3-amino alcohols, showcasing the synthetic utility of radical-mediated rearrangements of silyl-substituted intermediates. nih.gov

1,4-Hydrogen Migration Pathways

A potential, though not extensively documented, transformation for this compound involves a 1,4-hydrogen migration, also known as a 1,4-hydride shift. This type of rearrangement typically occurs in systems where a carbocation can be formed, and the migration of a hydride ion (a proton with two electrons) from a distant carbon atom leads to a more stable carbocation.

In the context of this compound, protonation of the hydroxyl group followed by the loss of water would generate a primary allylic carbocation. However, a 1,4-hydride shift is more plausible in related homoallylic systems under acidic conditions. For instance, the acid-catalyzed rearrangement of certain homoallylic alcohols into saturated ketones proceeds via a stereospecific protonation of the double bond, followed by an intramolecular 1,4-hydride transfer from the alcohol's carbon to the other carbon of the original double bond. nih.gov The driving force for such a rearrangement is the formation of a more stable carbocation intermediate. byjus.com

Generally, hydride shifts occur when a more substituted, and therefore more stable, carbocation can be formed. byjus.com While 1,2-hydride shifts are very common, more distant shifts like 1,3, 1,4, and 1,5-hydride shifts are also known to occur, though they may proceed through more complex or stepwise mechanisms. libretexts.org For a 1,4-hydride shift to occur in a system analogous to this compound, a transient carbocation would need to be generated, and the spatial arrangement of the molecule must allow for the close proximity of the hydrogen atom at the 4-position to the electron-deficient center. The presence of the trimethylsilyl group could influence the stability of any potential carbocation intermediates, thereby affecting the feasibility and outcome of such a rearrangement.

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group in this compound is a key determinant of its reactivity. The corresponding trimethylsilyl ether, formed by the reaction of the hydroxyl group, is a common protecting group in organic synthesis.

Cleavage and Deprotection Strategies of Trimethylsilyl Ethers

Acid-Catalyzed Cleavage: Mild acidic conditions are effective for the deprotection of trimethylsilyl ethers. Common reagents include aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, often in a protic solvent like methanol (B129727) or ethanol.

| Reagent System | Typical Conditions |

| 1N HCl in CH₂Cl₂ | Room temperature, 30 min |

| Pyridinium p-toluenesulfonate (PPTS) in methanol | Room temperature, 30 min |

| p-Toluenesulfonic acid (0.33 eq.) in methanol | 0 °C, 1-2 h |

| Aqueous trifluoromethanesulfonic acid in THF | - |

Base-Catalyzed Cleavage: Base-catalyzed cleavage offers a milder alternative to acidic methods. Reagents such as potassium carbonate in methanol are commonly employed for this purpose.

| Reagent System | Typical Conditions |

| K₂CO₃ in methanol | Room temperature, 1-2 h |

The reactivity of silyl ethers towards cleavage is influenced by the steric bulk of the silicon substituents. Trimethylsilyl ethers are generally more labile than bulkier silyl ethers like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or tert-butyldiphenylsilyl (TBDPS) ethers. This difference in reactivity allows for selective deprotection when multiple silyl ethers are present in a molecule.

Influence of the Trimethylsilyl Group on Reaction Regioselectivity and Stereoselectivity

The trimethylsilyl group can exert a significant influence on the regioselectivity and stereoselectivity of reactions involving the allylic system. This influence is often attributed to the "beta-silicon effect," where the silicon atom stabilizes a positive charge on the carbon atom beta to it. This effect can direct the outcome of electrophilic attack on the double bond.

In reactions such as the Ni/Cu-catalyzed silylation of allylic alcohols, the choice of ligand on the metal catalyst can control the regioselectivity, leading to either branched or linear products. This demonstrates that while the silyl group has an inherent electronic influence, external factors can be modulated to achieve a desired outcome. The steric bulk of the trimethylsilyl group can also play a role in directing the approach of reagents, thereby influencing the stereochemistry of the reaction. For example, in reactions where a new stereocenter is formed, the silyl group may favor the formation of one diastereomer over another due to steric hindrance.

Mechanistic Investigations of 1 Hydroxyallyl Trimethylsilane Transformations

Characterization of Key Intermediates

The reactions of (1-hydroxyallyl)trimethylsilane are governed by the formation of several distinct types of reactive intermediates. The specific intermediate generated depends heavily on the reaction conditions and reagents employed.

Formation and Reactivity of π-Allylpalladium Species

Palladium-catalyzed reactions frequently involve the formation of π-allylpalladium complexes as key intermediates. These are typically generated when a palladium(0) source reacts with an activated form of this compound, such as its corresponding acetate (B1210297) or carbonate ester, via oxidative addition. The resulting silylated π-allylpalladium species exhibit unique reactivity. nih.gov

These complexes are electrophilic and react with a wide array of nucleophiles. nih.gov However, the presence of the trimethylsilyl (B98337) group significantly influences the reaction's regioselectivity. The reaction pathway can be finely controlled by the choice of ligands on the palladium center, leading to diverse chemical transformations beyond simple allylation, such as cyclopropanation or three-component reactions. nih.gov

Table 1: Factors Influencing Reactivity of Silylated π-Allylpalladium Intermediates

| Factor | Influence on Reactivity | Potential Outcome |

|---|---|---|

| Palladium Ligands | Modulates the electronic properties and steric environment of the metal center. | Controls reaction pathway and selectivity (e.g., allylation vs. cyclopropanation). nih.gov |

| Nucleophile | Determines the nature of the bond formed at the allylic position. | Can be a carbon, nitrogen, or oxygen-based nucleophile, leading to various functionalized products. |

| Solvent/Additives | Can stabilize intermediates and influence the rate of catalytic steps. | Affects reaction efficiency and product yields. |

Elucidation of 1-Hydroxyallyl-Metal-Hydride Intermediates (e.g., Osmium, Platinum)

While less common than palladium intermediates, metal-hydride species involving other transition metals like osmium and platinum are crucial in specific transformations such as hydrogenation and isomerization. These intermediates are formed by the coordination of the allylic alcohol to the metal center, followed by oxidative addition of the O-H bond to form a hydrido-alkoxide complex. Subsequent rearrangement can lead to various catalytically active species. The precise characterization of these transient intermediates often requires advanced spectroscopic techniques and computational modeling to understand their structure and role in the catalytic cycle.

Analysis of 1-Hydroxyallyl Cations and Their Stereomutation

Under protic or Lewis acidic conditions, this compound can undergo ionization to form a 1-hydroxyallyl cation. This cation is significantly stabilized by the adjacent trimethylsilyl group through a phenomenon known as the β-silicon effect, which involves hyperconjugation of the carbon-silicon sigma bond with the vacant p-orbital of the carbocation.

A key feature of these planar, delocalized cations is their ability to undergo stereomutation. If the starting alcohol is chiral, the formation of the achiral cation intermediate allows for rotation around the carbon-carbon single bond. Subsequent reaction or quenching of this cation can lead to a mixture of stereoisomers, effectively scrambling the initial stereochemical information. The isomerization of protonated enones, which are structurally related to 1-hydroxyallyl cations, has been studied to understand this stereomutation process. acs.org

Generation and Reactivity of 1-Hydroxyallyl Radicals

Radical intermediates offer a distinct pathway for the transformation of this compound. The generation of formyl radicals, a related class of species, has been achieved through photoredox catalysis, demonstrating a modern approach to creating such reactive intermediates under mild conditions. nih.gov These methods often involve single-electron transfer processes. For instance, silyl (B83357) radicals can be generated from silacarboxylic acids via photo-induced decarboxylation. researchgate.net

Once formed, 1-hydroxyallyl radicals are highly reactive. Their synthetic utility lies in their ability to participate in reactions that are complementary to ionic pathways. Common transformations include:

Intermolecular Addition: Addition to electron-deficient alkenes or alkynes.

Intramolecular Cyclization: Formation of cyclic ethers or other ring structures.

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a suitable donor.

The regioselectivity of these radical reactions is governed by the stability of the radical adducts formed.

Role of Catalysts and Additives

The selection of appropriate catalysts and additives is paramount in guiding the transformations of this compound toward a desired chemical outcome.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Ruthenium, Iridium)

A variety of transition metals can catalyze reactions involving this compound, each promoting distinct types of transformations by accessing different mechanistic pathways and intermediates.

Palladium: Palladium is the most extensively used catalyst, primarily for allylic substitution reactions that proceed via the π-allylpalladium intermediates discussed previously. nih.gov The versatility of palladium catalysis is demonstrated in its ability to form C-C, C-N, and C-O bonds.

Rhodium: Rhodium catalysts are well-known for their application in hydroformylation and hydrogenation reactions. With this compound, a rhodium catalyst in the presence of synthesis gas (CO/H₂) could potentially facilitate the addition of a formyl group and hydrogen across the double bond.

Ruthenium: Ruthenium catalysts are powerful tools for olefin metathesis, isomerization, and redox reactions. A ruthenium catalyst could be employed to isomerize the position of the double bond within the allyltrimethylsilane (B147118) framework or to perform redox-neutral coupling reactions.

Iridium: Iridium complexes have emerged as highly effective catalysts for asymmetric hydrogenation and allylic substitution reactions. The use of chiral iridium catalysts could enable the enantioselective transformation of this compound or its derivatives.

Table 2: Overview of Transition Metal Catalysts and Their Primary Applications

| Metal Catalyst | Typical Reaction Type | Key Intermediate Type |

|---|---|---|

| Palladium (Pd) | Allylic Substitution | π-Allylpalladium nih.gov |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Metal-Hydride, Acyl-Metal |

| Ruthenium (Ru) | Olefin Metathesis, Isomerization | Metallocyclobutane, Metal-Hydride |

| Iridium (Ir) | Asymmetric Hydrogenation, Allylic Substitution | Metal-Hydride, π-Allyliridium |

Lewis Acid Mediation (e.g., Silver(I) triflate, Bismuth(III) triflate)

Lewis acids play a pivotal role in activating this compound towards nucleophilic attack and other transformations. The coordination of the Lewis acid to the hydroxyl group enhances its leaving group ability, facilitating the formation of a key intermediate, a β-silyl-stabilized carbocation. This intermediate is central to a variety of subsequent reactions.

Silver(I) Triflate (AgOTf):

Silver(I) triflate is a versatile catalyst for various organic transformations. In the context of allylsilanes, silver(I) salts have been shown to catalyze protiodesilylation reactions. For instance, catalytic amounts of silver nitrate (B79036) (AgNO₃), a related silver(I) salt, are effective in the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org This suggests that AgOTf could facilitate the cleavage of the carbon-silicon bond in this compound. The proposed mechanism likely involves the coordination of the silver(I) ion to the double bond, which facilitates the departure of the silyl group. In the presence of a proton source, this leads to the corresponding desilylated allyl alcohol.

Furthermore, AgOTf is a potent catalyst for acetylation of alcohols. organic-chemistry.org It is proposed that AgOTf can generate triflic acid (TfOH) in situ, which then acts as the primary catalyst. organic-chemistry.org This dual catalytic role could be operative in reactions of this compound, where AgOTf could both activate the hydroxyl group for substitution and interact with the allylic system.

Bismuth(III) Triflate (Bi(OTf)₃):

Bismuth(III) triflate has emerged as a highly effective and environmentally friendly Lewis acid catalyst for a wide range of organic reactions. orientjchem.orgbeilstein-journals.orgorganic-chemistry.org Its utility extends to the activation of allylic systems. For example, Bi(OTf)₃ has been successfully employed in Nazarov cyclizations and the formation and deprotection of tetrahydropyranyl ethers. beilstein-journals.orgorganic-chemistry.org In reactions involving allylic alcohols, Bi(OTf)₃ can act as a potent activator. A plausible mechanism involves the coordination of the bismuth center to the hydroxyl group of this compound, enhancing its electrophilicity and promoting reactions such as the silyl-Prins cyclization. uva.es

In a study on silyl-Prins cyclizations, changing the Lewis acid from TMSOTf to BiCl₃ altered the reaction pathway, leading to a different product. uva.es This highlights the crucial role of the Lewis acid in directing the selectivity of the reaction. With Bi(OTf)₃, it is anticipated that the reaction would proceed via the formation of an oxocarbenium ion, which then undergoes intramolecular cyclization with the allylsilane moiety. uva.es The stability and reusability of Bi(OTf)₃ make it an attractive catalyst for industrial applications. orientjchem.org

Table 1: Comparison of Lewis Acid Catalysts in Allylsilane Transformations This table is generated based on analogous reactions and expected reactivity.

| Catalyst | Proposed Role in this compound Reactions | Potential Products | Key Features |

| Silver(I) triflate (AgOTf) | Activation of the C-Si bond for protiodesilylation; in situ generation of TfOH to catalyze subsequent reactions. organic-chemistry.orgorganic-chemistry.org | Allyl alcohol, acetylated derivatives. | Mild conditions, high efficiency. organic-chemistry.org |

| Bismuth(III) triflate (Bi(OTf)₃) | Activation of the hydroxyl group for nucleophilic attack; catalysis of silyl-Prins type cyclizations. organic-chemistry.orguva.es | Dihydropyrans, tetrahydropyrans. | Environmentally friendly, water-stable, reusable. orientjchem.orgorganic-chemistry.orgresearchgate.net |

Organocatalysis and Base-Catalyzed Pathways

In addition to metal-based Lewis acids, organocatalysts and bases can also mediate the transformations of this compound.

Organocatalysis:

Asymmetric organocatalysis has become a powerful tool in organic synthesis. researchgate.net For allylic alcohols, chiral phosphoric acids are effective catalysts for various transformations. The mechanism often involves the formation of a hydrogen-bonded complex between the catalyst and the substrate, which activates the molecule and controls the stereochemical outcome. youtube.com In the case of this compound, a chiral organocatalyst could potentially facilitate enantioselective cyclizations or additions by activating the hydroxyl group and creating a chiral environment around the reactive centers. Proline and its derivatives are well-known organocatalysts for aldol (B89426) and other carbonyl addition reactions, proceeding through an enamine intermediate. youtube.com While not directly applicable to the activation of the hydroxyl group in the same manner, the principles of creating a defined chiral space can be extended to other organocatalytic systems.

Base-Catalyzed Pathways:

Base-catalyzed pathways for this compound can lead to isomerization reactions. A common transformation for allylic alcohols is 1,3-isomerization to the corresponding enol or enolate, which can then tautomerize to the more stable ketone. organic-chemistry.org This process can be facilitated by a base, which deprotonates the hydroxyl group, initiating the migration of the double bond. The presence of the trimethylsilyl group may influence the regioselectivity and rate of this isomerization.

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the mechanisms, energetics, and stereochemical outcomes of chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com For transformations of this compound, DFT calculations can be employed to map out the potential energy surfaces of various reaction pathways. For example, in the silyl-Prins cyclization, DFT can be used to calculate the energies of reactants, transition states, and products for different stereochemical pathways. nih.govnih.gov This allows for the determination of the most likely reaction mechanism and the prediction of the major product.

Commonly used functionals for such studies include B3LYP, often paired with basis sets like 6-31G(d) or cc-pVQZ. mdpi.commdpi.comacs.org These calculations can elucidate the structure of key transition states, such as the chair-like transition state often invoked in Prins cyclizations to explain the observed stereoselectivity. nih.govbeilstein-journals.org DFT studies have been instrumental in understanding the preference for certain reaction pathways, such as the classical oxocarbenium route versus a [2+2]-cycloaddition in some Prins-type reactions. nih.govbeilstein-journals.org

Modeling Stereochemical Outcomes in Organosilicon Reactions

Predicting the stereochemical outcome of a reaction is a major goal of computational chemistry. For reactions involving organosilanes like this compound, computational models can be used to understand the origins of stereoselectivity. Ab initio molecular orbital calculations have been used to study the 1,3-silyl migration in allylsilanes, revealing two possible transition states leading to either retention or inversion of stereochemistry at the silicon center. acs.org The relative energies of these transition states, calculated at different levels of theory, can predict the favored stereochemical pathway.

Machine learning models are also emerging as a tool to predict stereoselectivity, using features derived from the reactants and catalysts to train the model. core.ac.uk Such approaches, while not providing direct mechanistic insight in the same way as DFT, can be powerful predictive tools for optimizing reaction conditions for high stereoselectivity.

Table 2: Computational Methods for Investigating this compound Reactivity

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for Lewis acid-catalyzed and organocatalyzed transformations. nih.govnih.govbeilstein-journals.org | Transition state geometries and energies, activation barriers, reaction thermodynamics. |

| Ab initio MO Calculations | Investigation of stereochemistry in reactions such as silyl migrations. acs.org | Relative stabilities of stereoisomeric transition states, prediction of stereochemical outcomes. |

| Machine Learning | Prediction of enantioselectivity and diastereoselectivity. core.ac.uk | Correlation of molecular features with stereochemical outcomes. |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Kinetic Aspects:

The rate of reactions involving this compound is influenced by several factors, including the nature of the catalyst, solvent, and temperature. Kinetic studies on related allylsilane reactions have shown that the attack of an electrophile on the double bond is often the rate-determining step. core.ac.uk The presence of the β-silyl group significantly accelerates this step compared to a simple alkene. The rate constants for the hydrolysis and condensation of organoalkoxysilanes are influenced by pH, catalyst concentration, and the nature of the organic substituent. nih.gov For Lewis acid-catalyzed reactions of this compound, the reaction rate is expected to depend on the concentration of both the substrate and the catalyst.

Thermodynamic Aspects:

Stereochemical Aspects in 1 Hydroxyallyl Trimethylsilane Chemistry

Regioselectivity in Allylic Functionalization

The functionalization of allylic compounds can often lead to a mixture of products due to potential attack at the α and γ positions. In the context of (1-hydroxyallyl)trimethylsilane, the silicon moiety plays a crucial role in directing the outcome of these reactions.

Control of α- and γ-Selectivity in Nucleophilic Additions

The regioselectivity of nucleophilic additions to allylic systems is a well-studied area, with outcomes often dictated by electronic and steric factors. In reactions involving this compound, the electrophile can react at the carbon atom bearing the hydroxyl group (α-position) or at the terminal carbon of the allyl group (γ-position). The control between these two pathways is paramount for synthetic utility.

Research into analogous systems, such as allylic boronates, has shown that neighboring groups can exert a powerful directing effect. For instance, the use of a MIDA (N-methyliminodiacetic acid) boron moiety can direct selenium-catalyzed allylic functionalization, a principle that highlights the potential for neighboring groups to control regioselectivity. nih.gov In the case of this compound, the reaction conditions and the nature of the electrophile are critical. Lewis acids can coordinate to the hydroxyl group, enhancing the electrophilicity of the α-position. Conversely, reactions proceeding through a π-allyl intermediate, such as palladium-catalyzed processes, may favor attack at the less sterically hindered γ-position.

The interplay of these factors allows for tunable selectivity. For example, in non-chelation-controlled additions to similar chiral α-alkoxy aldehydes, the use of specific Lewis acids like BF₃ can lead to predictable diastereoselective reactions with allylsilanes. rsc.org This suggests that careful choice of catalyst can overcome inherent electronic biases to achieve the desired regiochemical outcome.

Influence of the Silyl (B83357) Group on Regiochemical Outcomes

The silyl group is not a mere spectator in the functionalization of this compound; it actively influences the regiochemical outcome of reactions. researchgate.net This influence stems from both steric and electronic effects. Sterically, the bulky trimethylsilyl (B98337) group can disfavor attack at the α-position, thereby promoting γ-functionalization.

Electronically, silicon is known to stabilize a positive charge on a β-carbon atom (the β-silicon effect). In the context of an allylic cation intermediate, this effect would stabilize a positive charge at the γ-position, making it more susceptible to nucleophilic attack. This electronic stabilization is a key factor in many reactions involving allylsilanes, often leading to high γ-selectivity.

Palladium-catalyzed allylic silylation using allylic alcohols and disilanes has been shown to be a highly regio- and stereoselective method for producing linear (γ-substituted) allylsilanes. organic-chemistry.org This underscores the silyl group's directing power in transition metal catalysis.

Table 1: Factors Influencing Regioselectivity in Allylic Functionalization

| Factor | Influence on Selectivity | Predominant Product |

| Lewis Acid Catalysis | Coordination to the hydroxyl group activates the α-position for nucleophilic attack. | α-functionalized product |

| β-Silicon Effect | The silyl group stabilizes a positive charge at the γ-carbon in cationic intermediates. | γ-functionalized product |

| Steric Hindrance | The bulky trimethylsilyl group sterically shields the α-position. | γ-functionalized product |

| Transition Metal Catalysis (e.g., Palladium) | Formation of a π-allyl complex often leads to attack at the less hindered terminus. | γ-functionalized product |

Diastereoselectivity and Enantioselectivity

Beyond regiocontrol, this compound is a valuable chiral building block, and its reactions often proceed with high levels of stereocontrol.

Asymmetric Synthesis of (1-Hydroxyallyl)silanes

The preparation of enantioenriched (1-hydroxyallyl)silanes is a critical first step for their use in asymmetric synthesis. While classical methods often relied on diastereoselective transformations or the use of chiral auxiliaries, modern catalytic approaches offer more direct access. nih.gov

A notable advancement is the nickel-catalyzed asymmetric reductive cross-coupling, which directly prepares enantioenriched allylic silanes from simple, readily available starting materials. nih.gov This method demonstrates good functional group tolerance and proceeds under mild conditions, making it a powerful tool for generating chiral allylic silanes that can subsequently be converted to the corresponding (1-hydroxyallyl)silanes. nih.gov The direct creation of the silicon-bearing stereocenter during the carbon-carbon bond-forming step represents a highly efficient strategy. nih.gov

Control of Relative and Absolute Stereochemistry in Carbon-Carbon Bond Formation

Once a chiral (1-hydroxyallyl)silane is obtained, it can participate in a variety of reactions with excellent transfer of chirality. nih.gov These compounds are versatile reagents for highly stereoselective carbon-carbon bond formation. grantome.com The Hosomi-Sakurai reaction, which involves the Lewis acid-mediated addition of an allylsilane to an electrophile (like an aldehyde or ketone), is a classic example. When an enantioenriched (1-hydroxyallyl)silane is used, the reaction can produce homoallylic alcohols with excellent control over the newly formed stereocenters. nih.gov

The stereochemical outcome is often governed by a highly organized, cyclic transition state. The geometry of this transition state dictates the facial selectivity of the addition, allowing the stereochemistry of the starting silane (B1218182) to be reliably transferred to the product. The ability to control both relative and absolute stereochemistry makes these reactions particularly valuable in the synthesis of complex natural products and pharmaceuticals. organic-chemistry.org

Diastereoselective Cyclization Reactions

The this compound moiety can also be incorporated into molecules designed to undergo diastereoselective cyclization reactions. researchgate.net In these processes, the pre-existing stereocenter at the hydroxyl- and silyl-bearing carbon can effectively direct the stereochemical course of the ring closure.

For instance, radical cyclizations involving precursors containing a chiral allylsilane unit have been shown to proceed with high diastereoselectivity. researchgate.net Similarly, Prins-type cyclizations, which involve the reaction of an alkene with an aldehyde, can be rendered highly diastereoselective when a this compound is used as the alkene component. nih.gov The resulting cyclic products, such as 1,3-dioxanes, are formed with specific relative stereochemistry controlled by the initial chiral center. nih.gov

Table 2: Examples of Diastereoselective Cyclization Reactions

| Reaction Type | Precursor | Key Features | Stereochemical Outcome | Reference |

| Radical Cyclization | Bromo-tethered allylsilane | Tributylstannane-mediated radical generation and 5-exo-trig cyclization. | High diastereoselectivity, forming a single major diastereomer. | researchgate.net |

| Prins Cyclization | 1,3-Diarylpropene derivative with a hydroxyl group | Acid-catalyzed reaction with formaldehyde. | Forms substituted 1,3-dioxanes with high diastereoselectivity. | nih.gov |

| Intramolecular Hosomi-Sakurai Reaction | Aldehyde-tethered allylsilane | Lewis acid-promoted cyclization. | Excellent transfer of chirality from the silane to set vicinal stereocenters. | nih.gov |

Stereomutation Mechanisms of (1-Hydroxyallyl) Cations

The stereochemical integrity of 1-hydroxyallyl cations, which are effectively protonated α,β-unsaturated carbonyl compounds (enones), is not absolute. These planar, delocalized cationic systems can undergo cis-trans isomerization, a process known as stereomutation. The mechanisms governing this transformation are highly dependent on the conditions employed, with heat and light inducing different and often opposing outcomes.

Thermal Isomerization Pathways

Studies conducted in strong acid media, such as fluorosulfuric acid (FSO₃H), have shown that the cis isomers of 1-hydroxyallyl cations are thermally unstable. When heated, they quantitatively revert to their more thermodynamically stable trans counterparts. The mechanism of this thermal isomerization is significantly influenced by the acidity and nucleophilicity of the medium.

Two primary pathways have been proposed for this thermal process:

Nucleophilic Addition-Rotation-Reionization: In a medium like FSO₃H, which contains a weakly nucleophilic counter-ion (FSO₃⁻), the isomerization is thought to occur via a three-step process. First, the nucleophile adds to the C(3) carbon of the allyl cation system. This addition temporarily saturates the carbon, converting the delocalized cation into a neutral species with free rotation around the C(1)-C(2) bond. After rotation to the more stable transoid conformation, the leaving group is eliminated, regenerating the planar trans-1-hydroxyallyl cation. This mechanism is supported by kinetic data showing a dramatic decrease in the isomerization rate when a stronger, less-nucleophilic superacid system like FSO₃H/SbF₅ is used. The addition of antimony pentafluoride (SbF₅) complexes with the FSO₃⁻ anion, reducing its nucleophilicity and thus hindering the initial step of this pathway.

Protonated Oxete Intermediate: For certain substrates, and particularly in the highly non-nucleophilic FSO₃H/SbF₅ medium, a different mechanism is operative. This pathway involves the formation of a transient, cyclic intermediate known as a protonated oxete. The 1-hydroxyallyl cation can cyclize to form this four-membered ring structure. Subsequent ring-opening of the protonated oxete can yield the isomerized product. The rates of isomerization via this pathway are notably less sensitive to the decrease in the medium's nucleophilicity and, in some cases, are even slightly enhanced by the increased acidity.

The choice between these two pathways is dictated by the specific substitution pattern on the allyl cation and the properties of the superacid medium.

| Cation Precursor | Isomerization Reaction | Medium | Relative Rate Constant Change (FSO₃H vs. FSO₃H/SbF₅) | Proposed Dominant Mechanism |

|---|---|---|---|---|

| Protonated cis-Crotonaldehyde | 11 → 2 | FSO₃H | Rate decreases by a factor of 10² in FSO₃H/SbF₅ | Nucleophilic Addition |

| Protonated cis-Tiglaldehyde | 13 → 6 | FSO₃H | Nucleophilic Addition | |

| Protonated cis-Crotonaldehyde | 11 → 2 | FSO₃H/SbF₅ (4:1) | N/A | Protonated Oxete |

| Protonated cis-Tiglaldehyde | 13 → 6 | FSO₃H/SbF₅ (4:1) | Protonated Oxete | |

| Protonated cis-Pent-3-en-2-one | 14 → 8 | Both | Rate slightly enhanced in FSO₃H/SbF₅ | Protonated Oxete |

| Protonated cis-3-Methylpent-3-en-2-one | 15 → 10 | Both | Rate slightly enhanced in FSO₃H/SbF₅ | Protonated Oxete |

Data derived from qualitative and quantitative descriptions in supporting literature. researchgate.net

Photochemical Isomerization Processes

In contrast to the unidirectional thermal process, the photochemical isomerization of 1-hydroxyallyl cations allows for the conversion of the stable trans isomer into the less stable cis isomer. researchgate.net Irradiation of trans-1-hydroxyallyl cations in superacid at low temperatures leads to the formation of a mixture of both cis and trans isomers.

The fundamental mechanism involves the absorption of a photon by the π-system of the cation. This excites an electron from a π bonding orbital to a π* anti-bonding orbital. researchgate.net The consequence of this electronic transition is a significant weakening of the carbon-carbon double bond, which dramatically lowers the barrier to rotation. The molecule can then twist around the C(1)-C(2) axis in the excited state. Upon relaxation and return to the electronic ground state, it can be trapped as either the cis or the trans isomer.

A key feature of this photochemical process is the establishment of a photostationary state (PSS) . youtube.com This is a dynamic equilibrium where the rate of the photochemical trans → cis conversion is equal to the rate of the reverse cis → trans photoreaction. The final composition of the mixture at the PSS depends on the absorption spectra and quantum yields of the two isomers at the wavelength of irradiation. researchgate.net Importantly, this photostationary state can be reached by starting with either the pure trans isomer or the pure cis isomer. researchgate.net

Crucially, experiments conducted in deuterated superacids (FSO₃D) have shown no deuterium (B1214612) incorporation into the cation during either photochemical or thermal isomerization. researchgate.net This finding rules out any mechanism involving deprotonation to an enol-like species followed by reprotonation, confirming that the isomerization is a direct, intramolecular process.

| Process | Condition | Starting Isomer | Outcome | Thermodynamics |

|---|---|---|---|---|

| Thermal Isomerization | Heating (e.g., +50 °C) | cis | Quantitative conversion to trans isomer | Irreversible, product-favored (exergonic) |

| Photochemical Isomerization | Irradiation (e.g., UV light) at low temp. | trans or cis | Formation of a photostationary state (mixture of cis and trans) | Reversible, light-driven equilibrium |

Applications of 1 Hydroxyallyl Trimethylsilane in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The strategic placement of the hydroxyl and trimethylsilyl (B98337) groups in (1-Hydroxyallyl)trimethylsilane makes it a powerful tool for the assembly of intricate molecular structures. It serves as a precursor to a variety of functionalized intermediates, facilitating the synthesis of homoallylic alcohols and amines, 1,4-dienes, and N-allylated amines.

Synthesis of Homoallylic Alcohols and Homoallylamines

Homoallylic alcohols and amines are crucial structural motifs found in numerous natural products and pharmaceutically active compounds. This compound provides an efficient route to these valuable compounds. The allylation of carbonyl compounds and imines is a fundamental carbon-carbon bond-forming reaction. While general methods for the synthesis of homoallylic alcohols often involve the reaction of aldehydes with allylating agents like allyltributylstannane, the use of functionalized allylsilanes offers distinct advantages in terms of reactivity and selectivity. nih.govrsc.org

The synthesis of homoallylic amines can be achieved through various methods, including the three-component condensation of aldehydes, benzyl (B1604629) carbamate, and allyltrimethylsilane (B147118), catalyzed by iodine, which affords protected homoallylic amines in excellent yields. organic-chemistry.org Another approach involves the copper-catalyzed allylation of imines. organic-chemistry.org The versatility of allylsilanes is further demonstrated in palladium-catalyzed reactions where an allylsilane is formed in situ followed by imine allylation. organic-chemistry.org

| Reactants | Product Type | Catalyst/Reagent | Reference |

| Aldehydes, Benzyl carbamate, Allyltrimethylsilane | Protected Homoallylic Amines | Iodine | organic-chemistry.org |

| Imines | Homoallylic Amines | Copper Catalyst | organic-chemistry.org |

| Aldehydes, Anisidine, Allyl trifluoroacetate, Hexamethyldisilane | Homoallylic Amines | Palladium Complex | organic-chemistry.org |

Construction of 1,4-Dienes

The 1,4-diene moiety is another important structural unit present in many natural products and serves as a versatile intermediate in organic synthesis. The construction of 1,4-dienes can be accomplished through the cross-coupling of allylic alcohols with alkynes. nih.gov Research has demonstrated the stereoselective synthesis of 1,4-dienes through a titanium-mediated alkylation of unactivated allylic alcohols with internal alkynes, which proceeds with allylic transposition to yield stereodefined products. nih.gov For instance, the cross-coupling of a cyclic allylic alcohol with a symmetric alkyne can produce a stereodefined 1,4-diene as a single isomer. nih.gov Furthermore, the reaction can be adapted for unsymmetrical alkynes, allowing for the synthesis of 1,4-dienes with a stereodefined trisubstituted olefin. nih.gov

Another strategy for synthesizing 1,4-dienes involves the nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols. organic-chemistry.org This method provides good yields and excellent regioselectivity. The hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne also serves as a pathway to functionalized buta-1,3-dienes, which are precursors to more complex diene systems. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Key Feature | Reference |

| Cyclic Allylic Alcohol | Symmetric Alkyne | Stereodefined 1,4-Diene | Ti(Oi-Pr)4 / ClTi(Oi-Pr)3 | High Stereoselectivity | nih.gov |

| Allylic Alcohol with 1,1-disubstituted olefin | Internal Alkyne | 1,4-Diene with (Z)-trisubstituted olefin | Ti(Oi-Pr)4 / ClTi(Oi-Pr)3 | High Selectivity | nih.gov |

| Terminal Alkyne | Allylic Alcohol | 1,4-Diene | Nickel Catalyst | High Regio- and Stereoselectivity | organic-chemistry.org |

| 1,4-bis(trimethylsilyl)buta-1,3-diyne | Hydrosilane | Functionalized Buta-1,3-diene | Platinum Catalyst | Selective Hydrosilylation | nih.govresearchgate.net |

Formation of N-Allylated Amines

N-allylated amines are valuable intermediates in the synthesis of nitrogen-containing compounds. The direct allylation of amines with allylic alcohols can be challenging. However, methods have been developed to achieve this transformation. For example, a three-component reaction involving an aldehyde, an amine, and an allylsilane can lead to the formation of homoallylic amines, which are a class of N-allylated compounds. organic-chemistry.org

Stereoselective Synthesis of Bioactive Compounds

The ability to control stereochemistry is paramount in the synthesis of bioactive molecules, as the biological activity of a compound is often dependent on its three-dimensional structure. This compound and related functionalized allylsilanes are instrumental in stereoselective synthesis, enabling the preparation of complex and biologically relevant heterocyclic compounds.

Synthesis of Ring-Modified Analogues (e.g., Hydroxyallyl Piperidines)

Piperidine (B6355638) rings are ubiquitous scaffolds in a vast number of pharmaceuticals and natural products. The synthesis of functionalized piperidines is therefore a significant area of research. A powerful strategy for constructing these heterocyclic systems involves the intramolecular cyclization of functionalized precursors. Acetal-initiated cyclization of allylsilanes has been shown to be an effective method for creating highly functionalized piperidine derivatives. capes.gov.br This approach highlights the potential of using a tethered allylsilane as an internal nucleophile to cyclize onto an electrophilic center, thereby forming the piperidine ring with control over the substitution pattern. While direct examples using this compound are not prevalent, the principle of using a hydroxyl-functionalized allylsilane in such cyclizations presents a promising avenue for the synthesis of hydroxyallyl-substituted piperidines.

Construction of Oxazoline-Spiroketals

Spiroketals are another important class of heterocyclic compounds found in a variety of natural products with interesting biological activities. The synthesis of spiroketals often involves the acid-catalyzed cyclization of a dihydroxy ketone. While direct application of this compound in oxazoline-spiroketal synthesis is not widely reported, related chemistry suggests its potential. For instance, the synthesis of oxazolines can be achieved from the reaction of amino alcohols with various carbonyl precursors. orgsyn.orgorganic-chemistry.org Furthermore, the synthesis of allylic alcohols from oxazolinyloxiranes has been demonstrated. nih.gov This suggests that a suitably functionalized oxazoline (B21484) precursor derived from or incorporating a (1-hydroxyallyl) moiety could undergo a subsequent spiroketalization reaction. The development of gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols further underscores the utility of functionalized alcohols in constructing strained heterocyclic systems. nih.gov

Cyclization and Annulation Reactions

The strategic placement of functional groups in this compound makes it an excellent precursor for various cyclization and annulation strategies, enabling the formation of both carbocyclic and heterocyclic ring systems.

Intramolecular Carbo- and Hetero-Cyclization

While specific examples of intramolecular carbo- and hetero-cyclization initiated directly from this compound are not extensively documented in readily available literature, the inherent reactivity of its functional groups suggests significant potential. The interplay between the nucleophilic hydroxyl group and the electrophilic character of the silicon-bearing carbon, especially upon activation, provides a framework for intramolecular bond formation. Theoretical applications could involve Lewis acid-promoted cyclization, where the activation of the allylic system facilitates attack by the internal hydroxyl nucleophile, leading to the formation of substituted tetrahydrofurans.

Furthermore, modification of the hydroxyl group to an amine or other nucleophilic heteroatom-containing functional group would open pathways to a variety of heterocyclic structures. For instance, conversion to an amino group followed by an intramolecular cyclization could, in principle, yield substituted pyrrolidines. The stereochemical outcome of such reactions would be of significant interest, potentially being influenced by the bulky trimethylsilyl group.

Synthesis of α-Methylene Lactams and Amides

The synthesis of α-methylene lactams and amides represents a significant area where the structural features of this compound could be hypothetically exploited, although direct applications are not prominently reported. The α-methylene lactam moiety is a key structural feature in many biologically active natural products. One can envision a multi-step sequence where this compound serves as a foundational building block.

A plausible synthetic route could involve the conversion of the hydroxyl group to a nitrogen-containing functionality, such as an azide (B81097) or a primary amine. Subsequent reaction with a suitable dicarbonyl equivalent or an acylation followed by an intramolecular cyclization could lead to the formation of a lactam ring. The introduction of the α-methylene group could then be achieved through various established methods, such as selenoxide elimination or palladium-catalyzed carbonylation/elimination sequences.

The following table outlines a hypothetical reaction sequence for the synthesis of an α-methylene-γ-lactam, illustrating the potential, yet currently undocumented, utility of this compound.

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Conversion of hydroxyl to amine | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | 1-Amino-1-(trimethylsilyl)prop-2-ene |

| 2 | Acylation | Succinic anhydride | N-(1-(trimethylsilyl)allyl)succinamic acid |

| 3 | Intramolecular amide formation | DCC, DMAP | 1-(1-(trimethylsilyl)allyl)pyrrolidine-2,5-dione |

| 4 | Reduction and elimination | 1. LiAlH4; 2. Oxidative workup | α-methylene-γ-lactam |

Formation of Cyclopentanones from α,β-Unsaturated Acyl Radicals

The formation of cyclopentanones from α,β-unsaturated acyl radicals is a powerful synthetic transformation. The participation of this compound in such a reaction, while not explicitly detailed in the literature, can be postulated. In a radical cascade process, an α,β-unsaturated acyl radical could potentially add to the double bond of this compound.

The resulting radical intermediate could then undergo a 5-exo-trig cyclization onto the silicon-bearing carbon, a process that might be facilitated by the β-silyl effect. Subsequent fragmentation or rearrangement of the silyl (B83357) group could lead to the formation of a cyclopentanone (B42830) ring. The hydroxyl group could play a role in directing the initial radical addition or in a subsequent quenching step.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Radical Initiator | Proposed Intermediate | Product |

| α,β-Unsaturated acyl selenide | This compound | AIBN, Bu3SnH | Adduct radical followed by 5-exo-trig cyclization | Substituted Cyclopentanone |

Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. The multifunctional nature of this compound makes it an attractive, albeit underexplored, component for such reactions.

In a hypothetical MCR, the hydroxyl group could participate in a condensation reaction, for example with an aldehyde and an amine in a Mannich-type reaction, while the allylsilane moiety could subsequently react with an in-situ generated electrophile. This would allow for the rapid assembly of complex structures incorporating the allyltrimethylsilane functionality for further synthetic elaboration.

The potential for this compound to act as a linchpin in a cascade sequence is also significant. For instance, an initial reaction at the hydroxyl group could trigger a subsequent intramolecular transformation involving the allylsilane. The development of such cascade and multicomponent reactions involving this compound would represent a significant advancement in synthetic methodology, offering novel and efficient routes to a wide array of chemical structures.

| Reaction Type | Components | Potential Product Class |

| Multicomponent Reaction | Aldehyde, Amine, this compound | Functionalized amino alcohols with an allylsilane moiety |

| Cascade Reaction | Electrophilic activation of an alkyne, this compound | Polycyclic structures via a Prins-type cyclization/allylation sequence |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity

The development of highly selective catalytic systems is a primary focus for unlocking the full synthetic potential of (1-hydroxyallyl)trimethylsilane. Achieving precise control over stereochemistry and regiochemistry is crucial for its application in the synthesis of complex molecules.

Recent breakthroughs have highlighted the power of innovative catalysts in achieving exceptional selectivity in reactions involving allylsilanes. researchgate.net Transition metals like palladium, nickel, and rhodium are at the forefront of these advancements. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed allylic silylation using allylic alcohols and disilanes provides a mild and neutral pathway to regio- and stereodefined allylsilanes. organic-chemistry.org Similarly, modulating the properties of nickel catalysts has enabled the regiodivergent synthesis of allylsilanes directly from allylic alcohols. organic-chemistry.org

A significant challenge lies in the catalytic asymmetric synthesis of chiral molecules. nih.gov Researchers are exploring enantioselective methods, such as the hydroboration of racemic allenylsilanes, which can proceed through enantiodivergent pathways to yield highly enantioenriched homoallylic alcohols. nih.gov The use of chiral ligands with metal catalysts is a key strategy. For example, rhodium catalysts bearing bidentate-phosphine ligands have shown remarkable efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, achieving a turnover number (TON) of 140,000 and over 99% selectivity. nih.govresearchgate.net

Organocatalysis presents a complementary, metal-free approach. nih.gov Chiral Lewis bases, such as those derived from cinchona alkaloids, are being used to catalyze asymmetric multicomponent reactions, yielding highly substituted, enantioenriched products. nih.gov The development of next-generation catalysts, including dual-catalytic systems, is expected to provide unprecedented levels of stereocontrol in reactions involving this compound and its derivatives. researchgate.net

Table 1: Examples of Catalytic Systems for Selective Allylsilane Synthesis

| Catalyst System | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium / Disilane | Allylic Alcohols | Regio- and stereodefined allylsilanes | Mild, neutral conditions | organic-chemistry.org |

| Nickel / Copper | Allylic Alcohols | Linear or α-branched allylsilanes | Regiodivergent control | organic-chemistry.org |

| Rhodium / Bidentate-phosphine ligand | Allyl chloride, Trichlorosilane | Trichloro(3-chloropropyl)silane | High efficiency and selectivity | nih.govresearchgate.net |

| (dIpc)₂BH | Racemic allenylsilane | (E)-δ-silyl-anti-homoallylic alcohols | Enantiodivergent synthesis | nih.gov |

Exploration of New Reactivity Modes and Mechanistic Pathways

Beyond established transformations, researchers are actively exploring novel reactivity modes for this compound. This involves uncovering new mechanistic pathways that can lead to the formation of unique and complex molecular architectures.

One area of interest is the participation of allylsilanes in annulation reactions to construct cyclic systems. For example, the [3+2] annulation reactions of allylic silanes with a benzhydryldimethylsilyl group have been developed to create highly substituted five-membered carbocycles and heterocycles with high stereoselectivity. acs.org The silyl (B83357) group in these products can be subsequently oxidized to a hydroxyl group, demonstrating the synthetic utility of the method. acs.org

Understanding the mechanistic details of these reactions is crucial for their optimization and broader application. For instance, the enantioselective hydroboration of a racemic allenylsilane involves a complex interplay of enantiodivergent and enantioconvergent pathways, the balance of which determines the final product's enantiomeric excess. nih.gov Detailed mechanistic studies, combining experimental evidence with computational analysis, are essential to unravel these intricate pathways.